molecular formula C12H12N2S B1658931 4-(Phenylsulfanyl)benzene-1,3-diamine CAS No. 6264-74-0

4-(Phenylsulfanyl)benzene-1,3-diamine

Cat. No.: B1658931
CAS No.: 6264-74-0
M. Wt: 216.3 g/mol
InChI Key: KVJZXNIGNQSNKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Phenylsulfanyl)benzene-1,3-diamine is an organic compound with the molecular formula C12H12N2S. It is also known as 4-phenylthio-1,3-benzenediamine. This compound is characterized by the presence of a phenylsulfanyl group attached to a benzene ring, which is further substituted with two amino groups at the 1 and 3 positions. It is a solid at room temperature with a melting point of 103-105°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylsulfanyl)benzene-1,3-diamine typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-chloronitrobenzene with thiophenol in the presence of a base such as potassium carbonate. The resulting 4-(phenylsulfanyl)nitrobenzene is then reduced using a reducing agent like iron powder in acidic conditions to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Phenylsulfanyl)benzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Phenylsulfanyl)benzene-1,3-diamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Phenylsulfanyl)benzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can participate in hydrophobic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-(Phenylsulfanyl)benzene-1,3-diamine is unique due to the specific positioning of its amino groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-phenylsulfanylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJZXNIGNQSNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563773
Record name 4-(Phenylsulfanyl)benzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6264-74-0
Record name 4-(Phenylsulfanyl)benzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(phenylsulfanyl)benzene-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Phenylsulfanyl)benzene-1,3-diamine
Reactant of Route 2
Reactant of Route 2
4-(Phenylsulfanyl)benzene-1,3-diamine
Reactant of Route 3
Reactant of Route 3
4-(Phenylsulfanyl)benzene-1,3-diamine
Reactant of Route 4
Reactant of Route 4
4-(Phenylsulfanyl)benzene-1,3-diamine
Reactant of Route 5
Reactant of Route 5
4-(Phenylsulfanyl)benzene-1,3-diamine
Reactant of Route 6
Reactant of Route 6
4-(Phenylsulfanyl)benzene-1,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.